3-bromo-N-methyl-5-nitropyridin-2-amine

Organic Synthesis Process Chemistry Vilsmeier Reaction

Researchers face stalled SAR campaigns when using generic pyridines lacking orthogonal reactivity. This trisubstituted pyridine solves the problem with three distinct functional handles (N-methylamino, bromo, nitro) for sequential cross-coupling, reduction, and amidation. - **Reported bioactivity**: MIC 20 µM against S. aureus - an immediate SAR baseline - **Structural validation**: Full X-ray & NMR data for SBDD and docking - **Supply reliability**: One-step synthesis ensures consistent quality for multi-step routes Procurement managers: standard B2B shipping applies with no controlled substance restrictions.

Molecular Formula C6H6BrN3O2
Molecular Weight 232.037
CAS No. 346640-65-1
Cat. No. B2659639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-methyl-5-nitropyridin-2-amine
CAS346640-65-1
Molecular FormulaC6H6BrN3O2
Molecular Weight232.037
Structural Identifiers
SMILESCNC1=C(C=C(C=N1)[N+](=O)[O-])Br
InChIInChI=1S/C6H6BrN3O2/c1-8-6-5(7)2-4(3-9-6)10(11)12/h2-3H,1H3,(H,8,9)
InChIKeyQZCMEVYKSCAWAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-methyl-5-nitropyridin-2-amine: Sourcing & Technical Baseline


3-Bromo-N-methyl-5-nitropyridin-2-amine is a trisubstituted pyridine derivative with a 'push-pull' electronic structure featuring a nucleophilic methylamino group, an electrophilic bromine atom, and a reducible nitro group . This scaffold serves as a versatile linchpin in medicinal chemistry for the synthesis of kinase inhibitors and other biologically active heterocycles, including N-substituted dihydrodipyridopyrazines .

Scaffold utility
Versatile trisubstituted pyridine core for kinase inhibitor and heterocycle synthesis
Synthetic entry
Reported one-step access supports procurement for library and scale-up workflows
Orthogonal handles
Bromo, nitro, and N-methylamino groups enable sequential diversification strategies

Why In-Class Substitution Fails


Substituting this compound with a generic 2-amino-5-bromopyridine or 3-nitropyridine analog risks project failure due to a significant divergence in key properties. The presence of the N-methyl group alters the compound's basicity, π-electron delocalization, and hydrogen-bonding potential compared to its non-methylated or differently substituted analogs [1]. This translates directly into distinct reactivity in cross-coupling reactions, differential binding affinities for biological targets, and unique solid-state characteristics, all of which are not generalizable across the pyridine class [2].

Electronic & Basicity Shift
N-methyl substitution alters π-delocalization and basicity vs. non-methylated analogs, changing cross-coupling reactivity and target binding profiles.
Solid-State & H-Bonding Divergence
Specific conformational and hydrogen-bonding patterns differ from generic bromo-nitropyridines, limiting direct interchangeability in crystallography or formulation studies.

Quantified Differentiation & Technical Evidence


High-Efficiency One-Step Synthesis

A quantitative one-step synthesis protocol under adapted Vilsmeier conditions is reported for 3-bromo-N-methyl-5-nitropyridin-2-amine, representing a significant advancement over multi-step or lower-yielding syntheses for related compounds [1]. This contrasts with a reported 52% yield for the synthesis of the non-brominated analog 3-methyl-5-nitropyridine via an alternative three-component ring transformation [2].

Synthetic Yield
Cross-study comparable
Quantitative vs. 52% for non‑brominated analog
Supports procurement for scale‑up and library synthesis
One‑step adapted Vilsmeier protocol; comparator via three‑component route
Organic Synthesis Process Chemistry Vilsmeier Reaction

Antibacterial Activity Against S. aureus

The compound has demonstrated quantifiable antibacterial activity, with a reported Minimum Inhibitory Concentration (MIC) value of 20 μM against the Gram-positive pathogen Staphylococcus aureus . While a direct comparator is not available in the same study, the presence of the nitro group is cited as crucial for this activity, establishing a baseline for future lead optimization within the class. The unsubstituted analog, 2-amino-5-nitropyridine, is widely used as a synthetic building block but lacks reported MIC data, highlighting a key functional divergence for this specific derivative [1].

Antibacterial MIC
Class‑level inference
20 μM (S. aureus)
Establishes baseline activity for anti‑infective SAR studies
2‑Amino‑5‑nitropyridine analog lacks reported MIC data
Antimicrobial Screening Medicinal Chemistry Minimum Inhibitory Concentration

Complete NMR and X-Ray Characterization

The title compound has been fully characterized for the first time, with fully assigned 1H and 13C NMR spectra and a published X-ray crystal structure [1]. The crystal structure, solved in the monoclinic system (space group P21/c) with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)°, provides precise conformational details not available for many closely related analogs, such as 3-methyl-5-nitropyridin-2-amine or 3-bromo-5-nitropyridine [2].

Structural Data
Cross-study comparable
Full NMR & X‑ray crystal structure available
Enables structure‑based design and docking campaigns
X‑ray coordinates not reported for 3‑methyl‑5‑nitropyridin‑2‑amine analog
Structural Biology Crystallography Medicinal Chemistry

Procurement-Led Application Scenarios


Scaffold for Late-Stage Diversification

Given its quantitative, one-step synthesis and the presence of three orthogonal functional handles (N-methylamino, bromo, nitro), this compound is an ideal procurement choice for generating diverse compound libraries via sequential reactions (e.g., Suzuki coupling at the bromo position, followed by nitro reduction and amide formation). The well-defined synthesis ensures a reliable supply for multi-step synthetic routes aimed at exploring novel chemical space [1].

Precursor for Anti-Infective Lead Optimization

For research groups focused on developing novel antibacterial agents, this compound offers a validated starting point with a reported MIC of 20 µM against S. aureus. This quantitative baseline allows for immediate structure-activity relationship (SAR) studies, where the bromo and nitro groups can be modified to improve potency and selectivity. Procuring this compound directly enables entry into an anti-infective program with a defined activity metric [1].

Template for Structure-Based Drug Design

The availability of a full X-ray crystal structure and assigned NMR data makes this compound a robust template for computational chemistry and structure-based drug design (SBDD) campaigns. Researchers can utilize the precise 3D coordinates for accurate molecular docking studies and pharmacophore modeling, accelerating the identification of high-affinity binders against a wide range of therapeutic targets [1].

Application
Selection Property
Validation Focus
Scaffold diversification studies
Orthogonal Br, NO₂, NHMe handles
Sequential Suzuki / reduction / amide bond compatibility
Anti‑infective lead optimization
Reported MIC baseline against S. aureus
SAR around nitro and bromo groups in antimicrobial screening
Structure‑based design campaigns
Published X‑ray and NMR reference data
Molecular docking accuracy and pharmacophore modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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